molecular formula C8H12BrN3 B13060139 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

Cat. No.: B13060139
M. Wt: 230.11 g/mol
InChI Key: UOFBNMHPGOUQSE-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine is a brominated pyrazole derivative featuring a cyclopentyl substituent at the N1 position and an amine group at C3.

Preparation Methods

The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 3-oxo-3-cyclopentyl propionitrile and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine has potential antimicrobial properties. It has been investigated for its activity against various pathogens, demonstrating efficacy comparable to standard antimicrobial agents.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes, particularly those involved in cancer progression and microbial resistance. For example, studies have highlighted its interaction with heat shock protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability in cancer cells .

Agrochemical Applications

The structural characteristics of this compound also lend themselves to applications in agrochemicals. Its ability to interact with biological targets makes it suitable for developing novel pesticides or herbicides that can selectively inhibit target enzymes in pests or weeds without affecting non-target organisms .

Materials Science

In materials science, this compound can serve as an intermediate for synthesizing new materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was found to exhibit significant activity against Gram-negative bacteria, outperforming several standard antibiotics .

Case Study 2: Cancer Research

A recent publication focused on the role of this compound as an Hsp90 inhibitor demonstrated its potential in reducing tumor growth in vitro. The study emphasized the importance of structural modifications to enhance binding affinity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituents of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine with analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Evidence IDs
4-Bromo-3-phenyl-1H-pyrazol-5-amine Phenyl (C3), Br (C4), NH₂ (C5) C₉H₈BrN₃ 238.09
4-Bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine 4-Methoxybenzyl (N1), Br (C4) C₁₁H₁₂BrN₃O 282.14
4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide Methyl (C3), Br (C4) C₄H₆BrN₃·HBr 256.93
1-(4-Bromophenyl)-3-m-tolyl-1H-pyrazol-5-amine 4-Bromophenyl (N1), m-tolyl (C3) C₁₆H₁₄BrN₃ 328.21
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine CF₃ (C5), Br (C4) C₄H₃BrF₃N₃ 226.98
4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine Trimethyl bipyrazole system C₇H₁₀BrN₅ 270.13

Key Observations :

  • Substituent Effects : Bulky groups (e.g., 4-methoxybenzyl in ) increase molecular weight and may reduce solubility compared to smaller substituents like methyl .
  • Electron-Withdrawing Groups : Bromine and trifluoromethyl groups (e.g., ) enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions.
  • Steric Hindrance : Cyclopentyl (hypothetical in the target compound) and cyclohexylethyl groups (as in ) likely influence binding interactions in biological systems.

Biological Activity

4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BrN3C_9H_{12}BrN_3 with a molecular weight of approximately 230.11 g/mol. The compound features a bromine atom at the fourth position of the pyrazole ring, which is believed to enhance its reactivity and biological activity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. It has been investigated for its potential to inhibit various cancer cell lines and microbial strains. For example, it has shown activity against Trypanosoma cruzi, with a reported pIC50 value of 6.4, indicating a promising selectivity over human cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LinepIC50 ValueSelectivity
AntimicrobialTrypanosoma cruzi6.4100-fold over MRC-5 cells
AnticancerVarious cancer cell linesNot specifiedVaries
Enzyme InhibitionKinase inhibitionNot specifiedN/A

The mechanism of action of this compound involves interactions with specific enzymes and receptors. The bromine atom and cyclopentyl group contribute to the compound's binding affinity, potentially leading to the inhibition or modulation of enzyme activity. Studies suggest that it may interact with kinases, which are critical in cell signaling pathways.

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazole ring significantly influence the biological activity of related compounds. For instance, variations in substituents have been explored to optimize potency and selectivity against specific targets. Compounds with more polar substituents generally showed better activity compared to those with lower cLogP values .

Table 2: SAR Insights

CompoundSubstituent TypeActivity Level
NPD-0227Cycloalkyl moietiesPotent (pIC50 = 6.4)
Benzyl substitutedPiperidine derivativesModerate (pIC50 ~5.6)
Aromatic ringsVarious substitutionsVariable

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound in treating diseases:

  • Cancer Treatment : A study demonstrated that pyrazole-based inhibitors showed significant inhibition of lactate dehydrogenase (LDH) in pancreatic cancer cells, indicating potential as anticancer agents .
  • Enzyme Inhibition : Research on pyrazole derivatives indicated their ability to inhibit specific kinases involved in cancer progression, showcasing their role as potential therapeutic agents in oncology .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-bromo-2-cyclopentylpyrazol-3-amine

InChI

InChI=1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2

InChI Key

UOFBNMHPGOUQSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)N

Origin of Product

United States

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